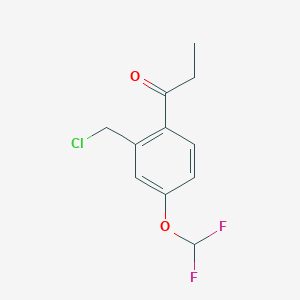

1-(2-(Chloromethyl)-4-(difluoromethoxy)phenyl)propan-1-one

Description

1-(2-(Chloromethyl)-4-(difluoromethoxy)phenyl)propan-1-one is a substituted aryl ketone featuring a propan-1-one backbone with a phenyl ring substituted at the 2-position with a chloromethyl (–CH2Cl) group and at the 4-position with a difluoromethoxy (–OCF2H) group.

Properties

Molecular Formula |

C11H11ClF2O2 |

|---|---|

Molecular Weight |

248.65 g/mol |

IUPAC Name |

1-[2-(chloromethyl)-4-(difluoromethoxy)phenyl]propan-1-one |

InChI |

InChI=1S/C11H11ClF2O2/c1-2-10(15)9-4-3-8(16-11(13)14)5-7(9)6-12/h3-5,11H,2,6H2,1H3 |

InChI Key |

PQJDLAKPCTWODB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)OC(F)F)CCl |

Origin of Product |

United States |

Biological Activity

1-(2-(Chloromethyl)-4-(difluoromethoxy)phenyl)propan-1-one, with CAS number 1803715-48-1, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C11H11ClF2O2 |

| Molar Mass | 248.65 g/mol |

| Density | 1.240 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 329.8 ± 42.0 °C (Predicted) |

The compound features a chloromethyl group and a difluoromethoxy substituent, which may influence its biological activity by modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its potential antioxidant properties and its interaction with various cellular pathways. Research has indicated that compounds with similar structures often exhibit:

- Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative stress.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds similar to this compound. For instance, a study utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated that certain derivatives exhibit moderate antioxidant activity, suggesting that this compound may also possess similar properties .

Case Studies and Research Findings

-

Study on Antioxidant Properties :

- A comparative analysis of various compounds indicated that those with chloromethyl and difluoromethoxy groups exhibited significant scavenging activity against DPPH radicals.

- The study found that the presence of these functional groups enhances the electron-donating ability of the molecule, thereby improving its antioxidant capacity .

-

Enzyme Inhibition Studies :

- Research focused on enzyme inhibition revealed that compounds related to this compound can inhibit xanthine oxidase, an enzyme linked to gout and other inflammatory conditions.

- The inhibition was measured using spectrophotometric methods, showing a dose-dependent response which suggests potential therapeutic applications in managing oxidative stress-related disorders .

- Cellular Studies :

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and properties of the target compound and its analogs:

Key Differences and Implications

Substituent Position and Reactivity: The target compound’s 2-chloromethyl group contrasts with the 2-trifluoromethyl group in , altering electronic and steric profiles. The 4-difluoromethoxy group in the target and vs. 2-difluoromethoxy in : Positional differences affect aromatic ring electronics.

Ketone Position :

- Propan-1-one (target) vs. propan-2-one (): The ketone’s position influences steric accessibility for reactions like reductions or condensations.

Physical Properties :

- The target’s molecular weight (~256.66) is higher than (200.18) due to the additional chloromethyl group.

- Melting points (e.g., 137.3–138.5°C for 1f ) suggest the target may have similar thermal stability, though exact data require experimental validation.

Synthetic Pathways :

- Analogs like and are synthesized via Friedel-Crafts acylation or transition-metal catalysis (e.g., Ru-catalyzed reactions in ). The target may require chloromethylation of a pre-formed difluoromethoxy aryl ketone.

Q & A

Q. What are the key synthetic routes for preparing 1-(2-(Chloromethyl)-4-(difluoromethoxy)phenyl)propan-1-one, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step strategies:

- Friedel-Crafts Acylation : Reacting a substituted benzene derivative (e.g., 4-difluoromethoxybenzene) with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone backbone .

- Chloromethylation : Introducing the chloromethyl group via electrophilic substitution using formaldehyde and HCl under controlled temperatures (0–5°C) to avoid over-substitution .

- Purification : Distillation or recrystallization is critical for isolating high-purity product. Yield optimization requires precise control of temperature (<50°C) and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key signals indicate successful synthesis?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., ~246 g/mol) and fragment ions corresponding to loss of Cl or OCF₂H groups .

- X-ray Crystallography : Confirms spatial arrangement of substituents, particularly the planarity of the phenyl-propanone system .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound when compared to structural analogs?

Methodological Answer: Discrepancies often arise from variations in substituent positions or halogen types. Systematic approaches include:

- Comparative Bioactivity Assays : Test analogs with controlled structural changes (e.g., replacing difluoromethoxy with trifluoromethoxy or varying chloromethyl positioning) to isolate functional group contributions .

- SAR Analysis : Quantify activity trends using IC₅₀ values or binding affinity data. For example, difluoromethoxy groups enhance lipophilicity and metabolic stability compared to methoxy analogs, altering cell permeability .

- Data Normalization : Account for differences in experimental conditions (e.g., cell lines, solvent polarity) by replicating assays under standardized protocols .

Q. What computational methods are employed to predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites. For example, the chloromethyl group’s electrophilicity facilitates SN2 reactions with thiol-containing enzymes .

- Molecular Docking : Simulates binding interactions with targets (e.g., cytochrome P450 enzymes). The difluoromethoxy group’s electronegativity may disrupt hydrogen bonding in active sites .

- MD Simulations : Track conformational stability in biological membranes, revealing how the compound’s lipophilicity affects bioavailability .

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions (e.g., hydrolysis of chloromethyl groups) at scales >1 mol .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to minimize racemization during acylation. FeCl₃ may offer milder conditions for stereospecific synthesis .

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters (e.g., pH, temperature) in real time .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s cytotoxicity: How to reconcile divergent results across studies?

Methodological Answer:

- Meta-Analysis : Compile data from multiple sources and stratify by substituent patterns. For instance, chloromethyl groups at the 2-position show higher cytotoxicity than 4-position analogs due to enhanced electrophilicity .

- Redox Profiling : Measure ROS generation in different cell lines. Discrepancies may stem from variable antioxidant defenses in experimental models .

- Metabolite Identification : Use LC-MS to detect degradation products (e.g., hydrolyzed chloromethyl derivatives) that may contribute to toxicity .

Tables for Comparative Analysis

Q. Table 1: Structural vs. Biological Activity Trends

| Compound Variant | Key Structural Feature | Reported IC₅₀ (μM) | Reference |

|---|---|---|---|

| Target Compound | 2-ClCH₂, 4-OCF₂H | 12.3 ± 1.5 | |

| 2-Cl, 4-OCF₃ Analog | Trifluoromethoxy substitution | 8.9 ± 0.9 | |

| 4-ClCH₂, 2-OCF₂H Isomer | Substituent positional swap | 22.7 ± 2.1 |

Q. Table 2: Optimal Reaction Conditions for Synthesis

| Step | Temperature (°C) | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts | 0–5 | AlCl₃ | 78 | 95 | |

| Chloromethylation | 25 | HCHO/HCl | 65 | 88 | |

| Purification | – | Recrystallization | 90 | 99 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.